molecular formula C10H12N2O2 B8453093 4-Hydroxy-4-pyridazin-3-ylcyclohexanone

4-Hydroxy-4-pyridazin-3-ylcyclohexanone

Cat. No.: B8453093
M. Wt: 192.21 g/mol
InChI Key: ZWLFHRIPUNXJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-4-pyridazin-3-ylcyclohexanone is a cyclohexanone derivative featuring a hydroxyl group and a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) at the 4-position of the cyclohexanone scaffold. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties, which arise from the pyridazine moiety’s hydrogen-bonding capacity and planarity.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-hydroxy-4-pyridazin-3-ylcyclohexan-1-one

InChI

InChI=1S/C10H12N2O2/c13-8-3-5-10(14,6-4-8)9-2-1-7-11-12-9/h1-2,7,14H,3-6H2

InChI Key

ZWLFHRIPUNXJMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=NN=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Pyridazine vs. Pyridine Influence :

  • The pyridazine ring in the target compound introduces two nitrogen atoms, increasing hydrogen-bond acceptor capacity (PSA ~90 Ų) compared to pyridine analogs (PSA ~50–70 Ų). This higher PSA may reduce membrane permeability but remains within Veber’s threshold for acceptable bioavailability .
  • Pyridazine’s electron-deficient nature may enhance interactions with biological targets but could also elevate metabolic instability compared to pyridine derivatives.

Substituent Effects: Methoxy Group (): Adds two rotatable bonds but lowers PSA (~70 Ų), favoring permeability. Dimethylamino Group (): Reduces PSA (~50 Ų) and eliminates rotatable bonds, enhancing lipophilicity and bioavailability.

Molecular Weight Considerations :
All compounds fall well below the 500 Da threshold, aligning with traditional guidelines for drug-likeness. However, Veber’s study emphasizes that molecular weight alone is less critical than rotatable bonds and PSA .

Research Findings and Implications

  • Synthetic Accessibility: Pyridazine-containing compounds like this compound may require specialized synthetic routes compared to pyridine analogs, as seen in the multi-step protocols for ethoxy-substituted derivatives .
  • Pharmacokinetic Optimization: Replacing pyridazine with pyridine (e.g., dimethylamino-substituted analogs) could improve bioavailability by reducing PSA and hydrogen-bonding interactions .

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